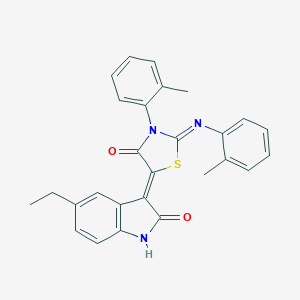![molecular formula C17H16N4O8S B335364 ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-[(4-METHYL-3,5-DINITROBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE](/img/structure/B335364.png)
ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-[(4-METHYL-3,5-DINITROBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-[(4-METHYL-3,5-DINITROBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-[(4-METHYL-3,5-DINITROBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of the aminocarbonyl and benzoyl groups. Common reagents used in these reactions include nitrating agents, amines, and carboxylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-[(4-METHYL-3,5-DINITROBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pressures, and solvents to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield amine derivatives, while oxidation could lead to the formation of carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Could be explored for its pharmacological properties and potential therapeutic applications.
Industry: May be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-[(4-METHYL-3,5-DINITROBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methyl-3-thiophenecarboxylate
- Ethyl 5-(aminocarbonyl)-2-(nitrobenzoylamino)-4-methyl-3-thiophenecarboxylate
Uniqueness
ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-[(4-METHYL-3,5-DINITROBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE is unique due to the presence of multiple nitro groups and the specific arrangement of functional groups
Propriétés
Formule moléculaire |
C17H16N4O8S |
|---|---|
Poids moléculaire |
436.4 g/mol |
Nom IUPAC |
ethyl 5-carbamoyl-4-methyl-2-[(4-methyl-3,5-dinitrobenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C17H16N4O8S/c1-4-29-17(24)12-8(3)13(14(18)22)30-16(12)19-15(23)9-5-10(20(25)26)7(2)11(6-9)21(27)28/h5-6H,4H2,1-3H3,(H2,18,22)(H,19,23) |
Clé InChI |
JCMSYBYUGUIFCG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=CC(=C(C(=C2)[N+](=O)[O-])C)[N+](=O)[O-] |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=CC(=C(C(=C2)[N+](=O)[O-])C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-Methylphenyl)-2-[(2-methylphenyl)imino]-5-(2-thienylmethylene)-1,3-thiazolidin-4-one](/img/structure/B335282.png)
![3-(2-Methylphenyl)-2-[(2-methylphenyl)imino]-5-[4-(methylsulfanyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B335283.png)
![Diisopropyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B335284.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B335288.png)





![N-[4-(dimethylamino)phenyl]-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide](/img/structure/B335301.png)



